3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane
Overview
Description
3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[55]undecane is a spiro compound characterized by its unique structure, which includes a spirocyclic framework with four oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane typically involves the reaction of 2,2-bis(acetylthiomethyl)-1,3-propandiol with nitrobenzaldehyde in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in toluene under reflux conditions for 12 hours, followed by neutralization with sodium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbomethoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spiro compounds.
Biology: Investigated for its potential as a stabilizer in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane involves its interaction with molecular targets through its spirocyclic structure. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in drug delivery systems, the compound’s structure allows for controlled release of active pharmaceutical ingredients .
Comparison with Similar Compounds
Similar Compounds
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Similar spirocyclic structure but with different substituents.
3,9-Diazaspiro[5.5]undecane: Contains nitrogen atoms in the spirocyclic framework.
3,9-Bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane: Features sulfur atoms in the spirocyclic structure.
Uniqueness
3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane is unique due to its specific carbomethoxyethyl substituents, which impart distinct chemical and physical properties. These properties make it particularly suitable for applications requiring stability and controlled reactivity.
Properties
IUPAC Name |
methyl 3-[3-(3-methoxy-3-oxopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O8/c1-18-11(16)3-5-13-20-7-15(8-21-13)9-22-14(23-10-15)6-4-12(17)19-2/h13-14H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWFMBDNLANIPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1OCC2(CO1)COC(OC2)CCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615558 | |
Record name | Dimethyl 3,3'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3058-14-8 | |
Record name | Dimethyl 3,3'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.